

Application Notes and Protocols: Biocatalytic Resolution of Racemic Lavandulol Using Lipases

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Compound of Interest

Compound Name: (-)-Lavandulol

CAS No.: 498-16-8

Cat. No.: B1235673

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Introduction

(R)- and (S)-lavandulol are valuable chiral building blocks in the synthesis of pharmaceuticals and agrochemicals, and are also used in the fragrance industry. (R)-Lavandulol and its esters, for instance, have been identified as sex and aggregation pheromones in various insects, making them significant in pest management research.^{[1][2]} The kinetic resolution of racemic lavandulol using lipases offers an efficient and environmentally friendly method to obtain these enantiomerically enriched compounds. Lipases, a class of hydrolases, can selectively catalyze the acylation of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer and the newly formed ester. This document provides detailed application notes and protocols for the biocatalytic resolution of racemic lavandulol using various lipases and acyl donors.

Data Presentation

The following tables summarize quantitative data from various studies on the lipase-catalyzed resolution of racemic lavandulol.

Table 1: Resolution of Racemic Lavandulol using *Candida antarctica* Lipase B (CALB)

Acyl Donor	Solvent	Temp. (°C)	Conversion (%)	Product	Enantiomeric Excess (ee) (%)	Yield (%)	Reference
Acetic Acid	-	RT	~55	(S)-lavandulol	52	42	[3][4]
Acetic Acid	-	RT	~55	(R)-lavandulol acetate	48	51	[3][4]
Succinic Anhydride	Dry Ether	RT	-	(R)-lavandulol	98	-	[1][2]
Vinyl Propionate	-	-	-	-	Modest (E=6.7)	-	[2]

RT: Room Temperature

Table 2: Resolution of Racemic Lavandulol using Porcine Pancreas Lipase (PPL)

Acyl Donor	Solvent	Temp. (°C)	Cycle	Product	Enantiomeric Excess (ee) (%)	Reference
Vinyl Acetate	-	RT	1	(R)-lavandulol	-	[2]
Vinyl Acetate	-	RT	2	(R)-lavandulol	96.7	[2]
Vinyl Acetate	-	RT	2	(S)-lavandulol	92.6	[2]

RT: Room Temperature

Experimental Protocols

Protocol 1: Kinetic Resolution using *Candida antarctica* Lipase B and Acetic Acid

This protocol is based on the asymmetric esterification of racemic lavandulol.[3][4]

Materials:

- Racemic lavandulol
- Immobilized *Candida antarctica* lipase B (e.g., Novozym 435)
- Acetic acid
- Suitable organic solvent (e.g., hexane, or solvent-free)
- Magnetic stirrer and stir bar
- Reaction vessel
- Equipment for monitoring reaction progress (e.g., GC with a chiral column)

Procedure:

- To a solution of racemic lavandulol (e.g., 25 mM) in a suitable solvent (or solvent-free), add acetic acid as the acyl donor.
- Add immobilized *Candida antarctica* lipase B to the mixture.
- Stir the reaction mixture at room temperature.
- Monitor the reaction progress by periodically taking samples and analyzing them by chiral GC to determine the conversion and enantiomeric excess of the substrate and product.
- Stop the reaction at the desired conversion (e.g., ~55%) by filtering off the enzyme.
- Separate the unreacted (S)-lavandulol from the product, (R)-lavandulyl acetate, using standard chromatographic techniques (e.g., column chromatography).

Protocol 2: Kinetic Resolution using Porcine Pancreas Lipase and Succinic Anhydride

This protocol is particularly suitable for preparing enantiomerically pure (R)-lavandulol without the need for chromatographic separation.^[1]

Materials:

- Racemic lavandulol
- Porcine Pancreas Lipase (PPL)
- Succinic anhydride
- Dry ether
- Magnetic stirrer and stir bar
- Reaction vessel
- Aqueous sodium bicarbonate solution

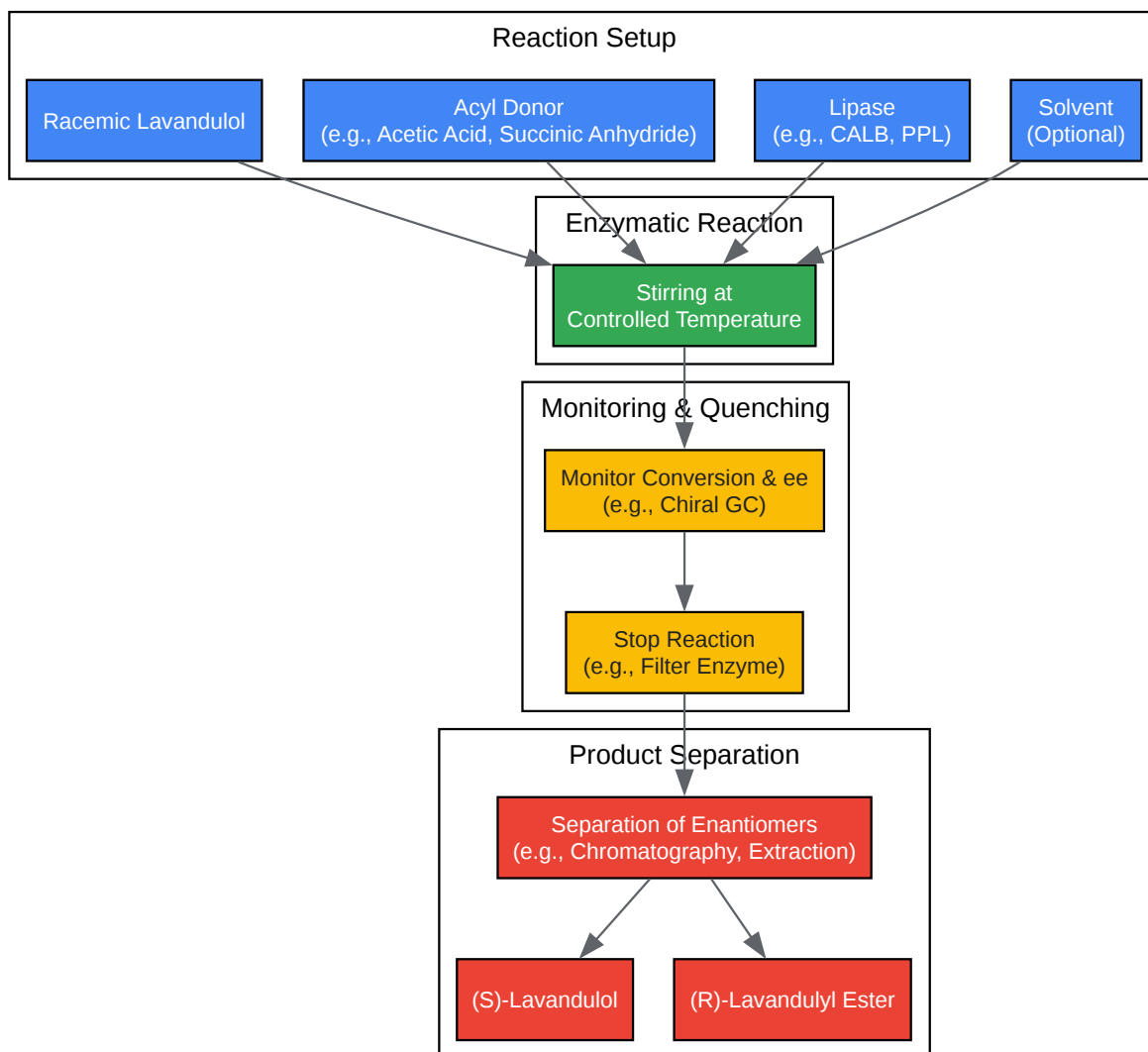
- Extraction funnel
- Drying agent (e.g., anhydrous sodium sulfate)
- Rotary evaporator

Procedure:

- Dissolve racemic lavandulol and succinic anhydride in dry ether in a reaction vessel.
- Add Porcine Pancreas Lipase to the mixture.
- Stir the mixture at room temperature for approximately 1.5 hours.
- After the reaction, quench the mixture by adding aqueous sodium bicarbonate solution to hydrolyze the remaining succinic anhydride and to separate the acidic components.
- Extract the aqueous phase with ether.
- Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.
- Concentrate the organic phase under reduced pressure to obtain the enantiomerically enriched (R)-lavandulol. The (S)-lavandulol remains as a succinate ester in the aqueous phase.
- For obtaining (S)-lavandulol, the aqueous phase can be acidified and the (S)-lavandulol succinate can be extracted and subsequently hydrolyzed. A second resolution cycle can be performed to obtain (S)-lavandulol with higher enantiomeric purity.^{[1][2]}

Visualizations

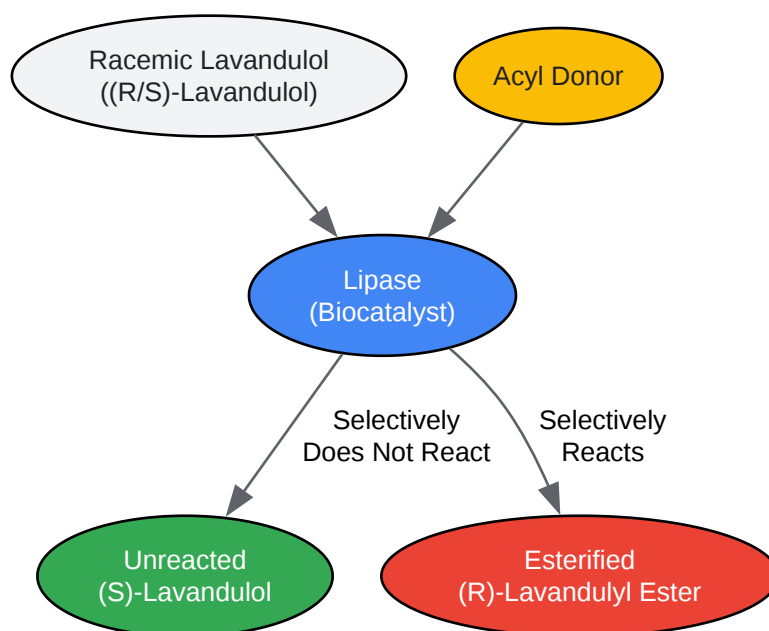
Experimental Workflow for Biocatalytic Resolution



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Caption: General workflow for the biocatalytic resolution of racemic lavandulol.

Logical Relationship of Key Components



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Caption: Key components in the lipase-catalyzed kinetic resolution of lavandulol.

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